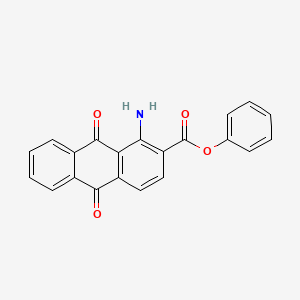

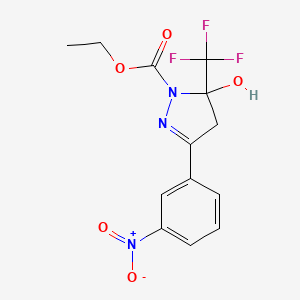

phenyl 1-amino-9,10-dioxo-9,10-dihydro-2-anthracenecarboxylate

Übersicht

Beschreibung

Phenyl 1-amino-9,10-dioxo-9,10-dihydro-2-anthracenecarboxylate, also known as PADAC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PADAC is a synthetic compound that has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Wirkmechanismus

The mechanism of action of phenyl 1-amino-9,10-dioxo-9,10-dihydro-2-anthracenecarboxylate involves the inhibition of various enzymes and signaling pathways involved in cancer cell growth and survival. phenyl 1-amino-9,10-dioxo-9,10-dihydro-2-anthracenecarboxylate has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and to induce DNA damage and apoptosis in cancer cells. phenyl 1-amino-9,10-dioxo-9,10-dihydro-2-anthracenecarboxylate has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.

Biochemical and Physiological Effects:

phenyl 1-amino-9,10-dioxo-9,10-dihydro-2-anthracenecarboxylate has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and survival, the induction of apoptosis, the inhibition of angiogenesis, and the generation of singlet oxygen. phenyl 1-amino-9,10-dioxo-9,10-dihydro-2-anthracenecarboxylate has also been shown to have low toxicity and to be well-tolerated in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

Phenyl 1-amino-9,10-dioxo-9,10-dihydro-2-anthracenecarboxylate has several advantages for lab experiments, including its synthetic accessibility, high stability, and low toxicity. However, one of the limitations of phenyl 1-amino-9,10-dioxo-9,10-dihydro-2-anthracenecarboxylate is its low solubility in water, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for the study of phenyl 1-amino-9,10-dioxo-9,10-dihydro-2-anthracenecarboxylate, including the development of more efficient synthesis methods, the optimization of its photodynamic therapy properties, and the investigation of its potential applications in other fields, such as organic electronics and materials science. Additionally, further studies are needed to determine the optimal dosage and administration of phenyl 1-amino-9,10-dioxo-9,10-dihydro-2-anthracenecarboxylate for its potential use in cancer treatment.

Synthesemethoden

Phenyl 1-amino-9,10-dioxo-9,10-dihydro-2-anthracenecarboxylate has been synthesized using different methods, including the reaction of anthraquinone with aniline and phthalic anhydride, the reaction of 9,10-anthraquinone with aniline and phthalic acid, and the reaction of anthraquinone with 2-nitroaniline and phthalic anhydride. These methods have been optimized to obtain high yields of phenyl 1-amino-9,10-dioxo-9,10-dihydro-2-anthracenecarboxylate and minimize the formation of by-products.

Wissenschaftliche Forschungsanwendungen

Phenyl 1-amino-9,10-dioxo-9,10-dihydro-2-anthracenecarboxylate has been studied for its potential applications in various fields, including cancer treatment, photodynamic therapy, and organic electronics. In cancer treatment, phenyl 1-amino-9,10-dioxo-9,10-dihydro-2-anthracenecarboxylate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In photodynamic therapy, phenyl 1-amino-9,10-dioxo-9,10-dihydro-2-anthracenecarboxylate has been used as a photosensitizer to generate singlet oxygen and induce cell death. In organic electronics, phenyl 1-amino-9,10-dioxo-9,10-dihydro-2-anthracenecarboxylate has been used as an electron transport material in organic light-emitting diodes and organic solar cells.

Eigenschaften

IUPAC Name |

phenyl 1-amino-9,10-dioxoanthracene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13NO4/c22-18-16(21(25)26-12-6-2-1-3-7-12)11-10-15-17(18)20(24)14-9-5-4-8-13(14)19(15)23/h1-11H,22H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVOHODCSYVIPTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)C2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl 1-aminoanthraquinone-2-carboxylate | |

CAS RN |

5959-02-4 | |

| Record name | Phenyl 1-aminoanthraquinone-2-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005959024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PHENYL 1-AMINOANTHRAQUINONE-2-CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SY370FM59F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(5-{[(4-methoxy-1-naphthyl)oxy]methyl}-3-isoxazolyl)carbonyl]-3-piperidinol](/img/structure/B5231208.png)

![1-(2-fluorophenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5231213.png)

![2-isopropoxyethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5231223.png)

![1-cyclohexyl-2-(3,4-dichlorobenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5231273.png)

![4-[(diphenylacetyl)amino]-N-(4-nitrophenyl)benzamide](/img/structure/B5231292.png)

![3-[(benzyloxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid](/img/structure/B5231298.png)